(S)-1-(4,6-Dimethylpyridin-3-yl)ethanamine
Description
(S)-1-(4,6-Dimethylpyridin-3-yl)ethanamine is a chiral amine derivative featuring a pyridine ring substituted with methyl groups at the 4- and 6-positions and an ethanamine moiety at position 3 (Figure 1). Its molecular formula is C₉H₁₄N₂, with a molecular weight of 150.22 g/mol.
For instance, derivatives like rivastigmine and tacrine (acetylcholinesterase inhibitors) share ethanamine-related backbones, suggesting possible bioactivity in the central nervous system .
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1S)-1-(4,6-dimethylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C9H14N2/c1-6-4-7(2)11-5-9(6)8(3)10/h4-5,8H,10H2,1-3H3/t8-/m0/s1 |
InChI Key |
LKHOIHKNNSXWOH-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CC(=NC=C1[C@H](C)N)C |
Canonical SMILES |
CC1=CC(=NC=C1C(C)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4,6-Dimethylpyridin-3-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,6-dimethylpyridine.
Substitution Reaction: The 4,6-dimethylpyridine undergoes a substitution reaction with an appropriate ethanamine derivative under controlled conditions.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a suitable catalyst to facilitate the hydrogenation step.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4,6-Dimethylpyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Antiviral Properties
One of the prominent applications of (S)-1-(4,6-Dimethylpyridin-3-yl)ethanamine is in antiviral research. Studies have shown that derivatives of this compound exhibit significant activity against various viral targets:
- HIV Inhibition : Research indicates that compounds related to this compound act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). For example, a study found that certain thiazolidinone derivatives containing this pyridine moiety demonstrated potent anti-HIV activity with an EC50 value as low as 0.178 μM . This suggests that the compound can effectively inhibit HIV replication.
Antibacterial Activity
Another area of interest is the antibacterial potential of this compound. Research has highlighted its effectiveness against ESKAPE pathogens, which are known for their antibiotic resistance:
- Inhibition of Pathogens : Compounds derived from this compound have been tested against various strains, showing variable potency patterns but significant activity against Gram-positive bacteria . This positions the compound as a candidate for further development in antibacterial therapies.
Therapeutic Applications
The unique properties of this compound lend themselves to multiple therapeutic avenues:
- Antiviral Drugs : Due to its efficacy against HIV and potentially other viruses, it can be explored for developing new antiviral medications.
- Antibacterial Agents : Its activity against resistant bacterial strains makes it a valuable candidate in the fight against antibiotic resistance.
| Compound Name | Activity Type | Target Organism | EC50/IC50 Value |
|---|---|---|---|
| This compound | Anti-HIV | HIV-1 | 0.178 μM |
| Derivative A | Antibacterial | ESKAPE pathogens | Variable |
| Derivative B | Antibacterial | Gram-positive bacteria | Significant |
Case Study 1: Anti-HIV Activity
A study conducted on several thiazolidinone derivatives demonstrated that those incorporating this compound exhibited potent anti-HIV effects. The (+)-isomer was predominantly responsible for this activity, emphasizing the importance of stereochemistry in therapeutic efficacy .
Case Study 2: Antibacterial Screening
In another investigation focusing on ESKAPE pathogens, compounds based on this compound were synthesized and screened for antibacterial properties. Results indicated promising activity against resistant strains, warranting further exploration into their mechanisms and potential clinical applications .
Mechanism of Action
The mechanism by which (S)-1-(4,6-Dimethylpyridin-3-yl)ethanamine exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 4,6-dimethyl groups in the target compound are electron-donating, increasing the pyridine ring's basicity compared to the electron-withdrawing 5-chloro substituent in (S)-1-(5-chloropyridin-3-yl)ethanamine .
Chain Length and Flexibility :
- The ethanamine chain in the target compound provides greater conformational flexibility than the methanamine chain in [4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine, which may influence binding kinetics .
Molecular Weight and Complexity :
- The target compound (150.22 g/mol) is significantly smaller than the benzodioxin-containing derivative (391.46 g/mol), which may impact bioavailability and blood-brain barrier penetration .
Biological Activity
(S)-1-(4,6-Dimethylpyridin-3-yl)ethanamine, also known as 2-(4,6-dimethylpyridin-3-yl)ethanamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted at the 4 and 6 positions with methyl groups, which influences its chemical reactivity and biological interactions. Its molecular formula is C_9H_12N_2, with a molecular weight of approximately 148.20 g/mol.
This compound exhibits its biological activity primarily through interactions with specific molecular targets such as receptors and enzymes. The compound can act as a ligand that modulates the activity of these targets, leading to various pharmacological effects.
Key Mechanisms Include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.
- Enzyme Modulation : It has been noted for its potential to inhibit certain enzymes involved in disease processes, such as those related to inflammation and cancer progression .
Biological Activities
Research indicates that this compound possesses several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial effects against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Antifibrotic Effects : The compound has been investigated for its antifibrotic properties, which could be beneficial in treating conditions characterized by excessive fibrosis, such as liver cirrhosis or pulmonary fibrosis.
- Antiviral Activity : In studies involving related compounds, notable antiviral potency has been observed against HIV and other viruses. For instance, derivatives of similar structures have shown effective inhibition of reverse transcriptase, indicating potential applications in antiviral therapies .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
Study on Antiviral Activity
In a study investigating the antiviral properties of related compounds, this compound showed promising results in inhibiting HIV replication in vitro. The mechanism was attributed to non-competitive inhibition of reverse transcriptase, highlighting its potential as a lead compound for further development into antiviral agents .
Study on Antifibrotic Effects
Another investigation focused on the antifibrotic effects of this compound in models of liver fibrosis. Results indicated a significant reduction in fibrotic markers following treatment with the compound compared to controls, suggesting its therapeutic potential in managing fibrotic diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
